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molecular formula C11H11NO B8760629 1-(Isoquinolin-5-yl)ethanol

1-(Isoquinolin-5-yl)ethanol

Cat. No. B8760629
M. Wt: 173.21 g/mol
InChI Key: SZJPIBMCTCQMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481532B2

Procedure details

To a 10° C. solution of 1-(isoquinolin-5-yl)ethanol (530 mg, 3.0 mmol) in DCM (10 mL) was added Dess-Martin periodinane (1.9 g, 4.0 mmol) under a N2 atmosphere. The reaction mixture was stirred for 16 h at room temperature and then quenched with saturated NaHCO3 solution (5 mL). The organic layer was separated, washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography using 20% ethyl acetate in hexanes to afford 1-(isoquinolin-5-yl)ethanone (500 mg, 95.4%) as an off-white solid.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([CH:11]([OH:13])[CH3:12])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[CH:1]1[C:10]2[C:5](=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)C(C)O
Name
Quantity
1.9 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 solution (5 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 95.4%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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